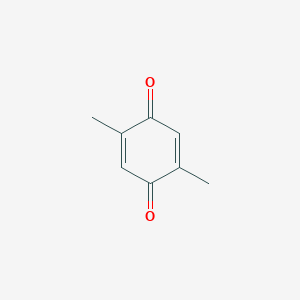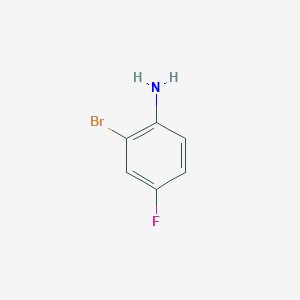
2-Bromo-4-fluoroaniline
Overview
Description
2-Bromo-4-fluoroaniline is an aryl fluorinated building block . It has a clear yellow-brown liquid form . The molecular formula is C6H5BrFN .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoroaniline involves the reaction of 4-bromo-2-fluoro-l-nitrobenzene with iron and NH4Cl in ethanol. The reaction mixture is stirred at 90°C for 2 hours . Another synthesis method involves the reaction of 2,4,6-trimethylbenzenamine with malonic acid .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-fluoroaniline is 190.01 . The IUPAC Standard InChI is InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 .Chemical Reactions Analysis
2-Bromo-4-fluoroaniline reacts with hydroxide solution to form a molecule with a chlorinated aromatic ring . It is also used in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .Physical And Chemical Properties Analysis
2-Bromo-4-fluoroaniline has a density of 1.67 g/mL at 25°C, a boiling point of 221°C, and a refractive index of 1.583 . It has a flash point of 104°C . The compound is solid in form .Scientific Research Applications
Fluorinated Building Block
2-Bromo-4-fluoroaniline is a fluorinated building block . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability.
Synthesis of Boronic Acid Derivatives
4-Bromo-2-fluoroaniline, a compound similar to 2-Bromo-4-fluoroaniline, has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid . Boronic acids are important in organic chemistry and medicinal chemistry, as they are used in Suzuki coupling and can act as enzyme inhibitors.
Chemical Modification
2-Bromo-4-chloro-6-fluoroaniline, another compound related to 2-Bromo-4-fluoroaniline, has been used in chemical modification processes . This suggests that 2-Bromo-4-fluoroaniline could potentially be used in similar applications.
Synthesis of Bradykinin Antagonists
2-Bromo-4-chloro-6-fluoroaniline has also been used in the preparation of a fragment of an orally bioavailable and CNS penetrant bradykinin antagonist . Bradykinin antagonists are used in the treatment of diseases such as hereditary angioedema.
Safety and Hazards
2-Bromo-4-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Bromo-4-fluoroaniline is an aryl fluorinated building block
Mode of Action
The exact mode of action of 2-Bromo-4-fluoroaniline is not well-documented. As an aniline derivative, it may interact with its targets through mechanisms common to other anilines, such as hydrogen bonding or ionic interactions. These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
For instance, 2-Bromo-4-fluoroaniline was used in the synthesis of thieno[3,2-c]quinoline , indicating its potential role in synthetic pathways.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Given its use as a building block in organic synthesis , it’s likely that its primary effects are related to the formation of new compounds with biological activity.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoroaniline can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Its efficacy can also be influenced by the physiological environment in the body, such as pH, temperature, and the presence of other biomolecules.
properties
IUPAC Name |
2-bromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMFXCIATJJKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287632 | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoroaniline | |
CAS RN |
1003-98-1 | |
| Record name | 1003-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Bromo-4-fluoroaniline in organic synthesis, particularly in the context of the provided research papers?
A1: 2-Bromo-4-fluoroaniline serves as a crucial starting material in the synthesis of various biologically active compounds. In the provided research, it plays a key role in two separate synthetic pathways:
- Bixafen Synthesis []: 2-Bromo-4-fluoroaniline is a key precursor in the novel synthesis of Bixafen, a fungicide with potent activity against various plant pathogens, including wheat powdery mildew, corn rust, and cucumber grey mold. The reported synthesis method boasts simplicity and mild reaction conditions, offering potential advantages for large-scale production.
- Heterocyclic Compounds []: This compound serves as the foundation for creating a series of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds, characterized using various spectroscopic techniques (IR, 1H NMR, 13C NMR, and mass spectrometry), exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compound 5 within this series demonstrates significant antifungal activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



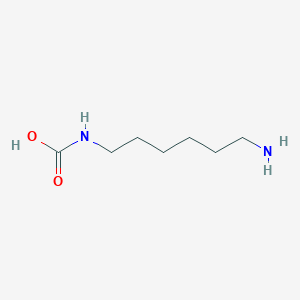
![Anthra[1,2,3,4-ghi]perylene](/img/structure/B89507.png)
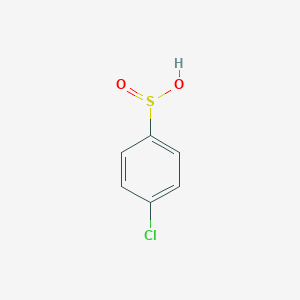
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)
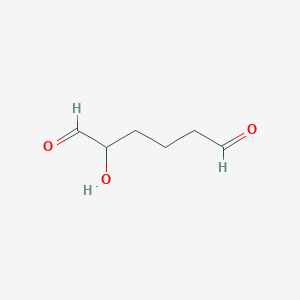
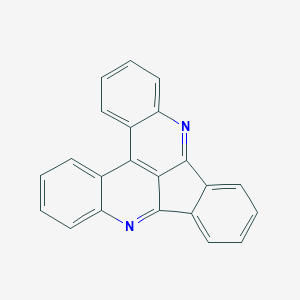
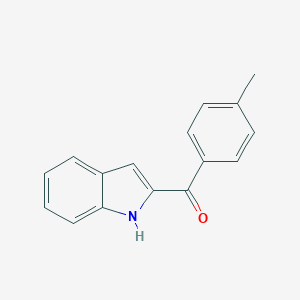
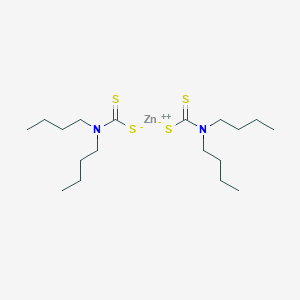

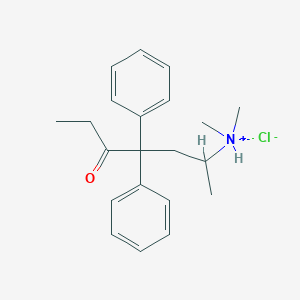

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

